N-(3-chlorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide
Description
N-(3-chlorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide is a substituted ethanediamide (oxamide) derivative featuring a 3-chlorophenyl group and a pyridin-4-ylmethyl substituent. The ethanediamide backbone (-NH-C(O)-C(O)-NH-) serves as a bridge, connecting these aromatic and heteroaromatic moieties. The compound’s molecular formula is C₁₄H₁₂ClN₃O₂, with a molecular weight of 313.72 g/mol.
The 3-chlorophenyl group introduces electron-withdrawing effects, while the pyridine moiety contributes to π-π stacking capabilities, making it a candidate for materials science and drug design.
Properties
IUPAC Name |
N'-(3-chlorophenyl)-N-(pyridin-4-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-11-2-1-3-12(8-11)18-14(20)13(19)17-9-10-4-6-16-7-5-10/h1-8H,9H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYJOXOCVLOEML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C(=O)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N’-[(pyridin-4-yl)methyl]ethanediamide typically involves the reaction of 3-chloroaniline with pyridine-4-carboxaldehyde, followed by the addition of ethylenediamine. The reaction conditions may include:
- Solvent: Common solvents such as ethanol or methanol.
- Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
- Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale batch reactions or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-N’-[(pyridin-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding carboxylic acid, while reduction may produce an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N’-[(pyridin-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The table below compares the target compound with three ethanediamide derivatives, emphasizing substituent effects and applications:
Key Observations
Substituent Effects
- Electron-Withdrawing Groups (Cl, F): The target compound’s 3-chlorophenyl group enhances stability but may reduce solubility compared to electron-donating groups (e.g., methoxy in the thiazolo-triazol derivative) .
- Heterocyclic Systems: The thiazolo-triazol group () introduces rigidity and planar geometry, which could enhance intercalation with DNA or proteins . The tetrahydroisoquinoline moiety () adds a fused bicyclic structure, likely influencing lipophilicity and blood-brain barrier penetration .
Hydrogen-Bonding and Crystal Packing
- The target compound’s asymmetric structure facilitates diverse hydrogen-bonding patterns, as demonstrated in its 1:2 co-crystal with 3-chlorobenzoic acid .
- In contrast, the symmetrical N,N′-bis[(pyridin-4-yl)methyl]ethanediamide () forms predictable, repetitive packing arrangements, advantageous for crystal engineering .
Biological Activity
N-(3-chlorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 303.79 g/mol. The compound features a chlorophenyl group and a pyridine moiety linked through an ethanediamide backbone, which is crucial for its biological interactions.
Target Interactions
Research indicates that similar compounds may interact with receptor tyrosine kinases (RTKs) , which are pivotal in regulating cellular signaling pathways related to growth and differentiation. This interaction can lead to alterations in the phosphorylation state of target proteins, impacting downstream signaling pathways such as:
- PI3K/Akt pathway : Involved in cell survival and proliferation.
- MAPK/ERK pathway : Critical for cell differentiation and proliferation.
Biochemical Pathways
The compound's influence on these pathways suggests potential roles in modulating cancer cell survival and apoptosis. In vitro studies have shown that it can induce cytotoxic effects against various cancer cell lines, particularly lung cancer cells, through apoptosis induction.
Anticancer Properties
This compound has demonstrated promising anticancer properties. Studies indicate:
- Cytotoxicity : The compound exhibits significant cytotoxic activity against lung cancer cell lines, suggesting its potential as an anticancer agent.
- Mechanism : The anticancer effect is primarily through the induction of apoptosis, mediated by modulation of key signaling pathways involved in cell survival.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals variations in biological activity:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-(2-chlorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide | Moderate anticancer effects | Substituted at the 2-position |
| N-(4-chlorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide | Enhanced cytotoxicity | Stronger binding affinity to RTKs |
| N-(3-chlorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide | Lower cytotoxic effects | Different positional isomer |
Case Studies and Research Findings
-
In Vitro Study on Lung Cancer Cells :
- Objective : Evaluate the cytotoxic effects of the compound on A549 lung cancer cells.
- Method : Cells were treated with varying concentrations of the compound, and cell viability was assessed using MTT assay.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values calculated around 15 µM.
-
Mechanistic Study on Apoptosis :
- Objective : Investigate the apoptotic mechanism induced by the compound.
- Method : Flow cytometry was used to analyze apoptotic cells after treatment.
- Results : Increased annexin V-positive cells indicated enhanced apoptosis, corroborated by upregulation of pro-apoptotic markers (Bax) and downregulation of anti-apoptotic markers (Bcl-2).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
